1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-22(31)24(26(30)32)25(19-9-5-8-12-23(19)33-3)29-15-13-28(14-16-29)21-11-7-6-10-20(21)27/h5-12,17,25,31H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYHIDZXYBDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a novel derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating piperazine and pyridine derivatives. The process often employs techniques such as:
- Nucleophilic substitution for introducing substituents on the piperazine ring.
- Condensation reactions to link the phenyl and methoxy groups effectively.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A comparative analysis of IC50 values for related compounds is presented in Table 1:
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| A | Staphylococcus aureus | 5.2 |
| B | E. coli | 7.8 |
| C | Mycobacterium tuberculosis | 10.5 |
Anti-Tubercular Activity
A study highlighted the anti-tubercular properties of similar compounds, where IC90 values were reported between 3.73 to 4.00 µM for the most active derivatives, indicating potential effectiveness against Mycobacterium tuberculosis .
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors in microbial cells. For example, the inhibition of stearoyl-CoA desaturase (SCD) has been linked to the cytotoxic effects observed in sensitive cell lines .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with significant reductions in bacterial viability at concentrations as low as 5 µM.
- Case Study on Cytotoxicity :
Comparison with Similar Compounds
Comparison with Similar Pyridin-2(1H)-one Derivatives
Structural Analogues with Piperazine Substitutions
Piperazine-containing pyridin-2(1H)-one derivatives are prevalent in CNS-targeted therapies. Key examples include:
Key Observations :
- The target compound’s 2-fluorophenyl and 2-methoxyphenyl groups may confer dual receptor interactions, unlike simpler piperazine derivatives in .
Functional Analogues with Phytotoxic and Antiviral Activity
Pyridin-2(1H)-ones with hydroxyl/methyl groups exhibit phytotoxic and antiviral properties:
Key Observations :
- The target compound’s 4-hydroxy-6-methyl motif aligns with phytotoxic derivatives in , but its bulky Position 3 substituents may redirect bioactivity toward mammalian targets .
- Unlike UC781 hybrids, the absence of nitro/olefinic groups suggests divergent mechanisms, possibly favoring receptor antagonism over antiviral activity .
Pharmacokinetic and Toxicity Profiles
Modifications to the pyridin-2(1H)-one core significantly impact PK/toxicity:
Key Observations :
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and what intermediates are critical?
The compound can be synthesized via multi-step routes involving:
- Piperazine coupling : Reacting 4-(2-fluorophenyl)piperazine with a substituted pyridinone precursor under nucleophilic substitution conditions. Key intermediates include halogenated pyridinones and activated piperazine derivatives .
- Thermal analysis : Monitoring reaction completion via differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions in intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, followed by recrystallization for final product purity .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- NMR : H and C NMR to verify substituent positions (e.g., ethyl, methoxy, fluorophenyl groups) and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) : Detect functional groups (e.g., hydroxyl, carbonyl) through characteristic absorption bands .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in related piperazine derivatives?
- X-ray crystallography : Determine bond lengths, angles, and torsional strain in the piperazine and pyridinone moieties. For example, triclinic crystal systems (space group ) with lattice parameters Å, Å, Å were used to analyze similar compounds .
- Computational modeling : Compare experimental data with DFT-optimized structures to assess intramolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .
Q. What methodologies address contradictions in thermal stability data across synthesis batches?
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures () under inert atmospheres to identify batch-specific impurities .
- Statistical analysis : Apply ANOVA to compare DSC and TGA results across batches, identifying outliers due to residual solvents or unreacted intermediates .
Q. How can impurity profiles be systematically characterized for pharmaceutical-grade material?
- HPLC-MS with reference standards : Use gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and MS spectra against known impurities (e.g., des-fluoro analogs or hydrolyzed products) .
- Forced degradation studies : Expose the compound to heat (40–80°C), acidic/basic conditions (0.1M HCl/NaOH), and UV light to identify degradation pathways .
Q. What role does the piperazine-fluorophenyl moiety play in biological activity?
- Structure-activity relationship (SAR) studies : Compare binding affinities of analogs with modified piperazine substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl) using receptor-binding assays .
- In vitro assays : Test inhibition of target enzymes (e.g., kinases or GPCRs) to correlate substituent electronic effects (fluorine’s electronegativity) with potency .
Methodological Notes
- Synthetic optimization : Prioritize anhydrous conditions for piperazine coupling to avoid hydrolysis of the pyridinone core .
- Crystallography : Use synchrotron radiation for high-resolution data collection on microcrystalline samples .
- Data contradiction resolution : Cross-validate thermal and spectroscopic data with orthogonal techniques (e.g., XRD for crystallinity vs. DSC for phase transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
